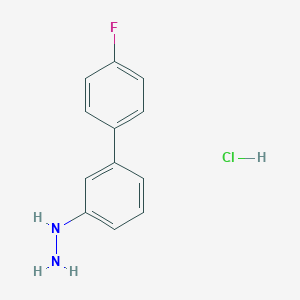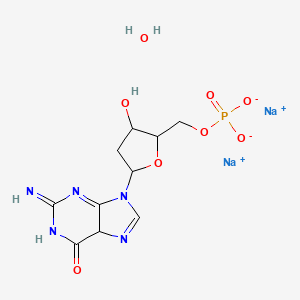
2\'-Deoxyguanosine-5\'-monophosphate disodium salt hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in the synthesis of deoxyribonucleic acid. It is a disodium salt form of 2’-deoxyguanosine-5’-monophosphate, which is a monophosphate ester of 2’-deoxyguanosine. This compound is essential in various biochemical processes, particularly in the formation and repair of deoxyribonucleic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyguanosine-5’-monophosphate disodium salt hydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the successful formation of the monophosphate ester.
Industrial Production Methods
In industrial settings, the production of 2’-deoxyguanosine-5’-monophosphate disodium salt hydrate involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization or chromatography techniques to achieve high purity levels. The final product is then converted into its disodium salt form and hydrated to obtain the desired compound.
化学反应分析
Types of Reactions
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form deoxyguanosine derivatives with lower oxidation states.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve an aqueous medium with controlled pH.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiol compounds under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-deoxyguanosine-5’-monophosphate, which have distinct biochemical properties and applications.
科学研究应用
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate has numerous applications in scientific research:
Chemistry: It is used as a reactant in the study of self-assembling systems and nucleation/growth of guanine quadruplexes.
Biology: The compound is a precursor in deoxyribonucleic acid synthesis and is used in studies involving deoxyribonucleic acid repair and replication.
Medicine: It is utilized in the development of antiviral and anticancer therapies due to its role in nucleotide metabolism.
Industry: The compound is employed in the production of nucleotide-based pharmaceuticals and diagnostic reagents.
作用机制
The mechanism of action of 2’-deoxyguanosine-5’-monophosphate disodium salt hydrate involves its incorporation into deoxyribonucleic acid during replication and repair processes. It serves as a substrate for various enzymes, including guanylate kinases, which phosphorylate it to form deoxyguanosine diphosphate and deoxyguanosine triphosphate. These phosphorylated forms are essential for deoxyribonucleic acid synthesis and cellular functions.
相似化合物的比较
Similar Compounds
- 2’-Deoxyadenosine-5’-monophosphate disodium salt hydrate
- 2’-Deoxycytidine-5’-monophosphate disodium salt
- Thymidine-5’-monophosphate disodium salt hydrate
Uniqueness
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is unique due to its specific role in guanine nucleotide metabolism and its involvement in the formation of guanine quadruplex structures. These properties distinguish it from other nucleotide derivatives and make it a valuable compound in biochemical and medical research.
属性
分子式 |
C10H14N5Na2O8P |
|---|---|
分子量 |
409.20 g/mol |
IUPAC 名称 |
disodium;[3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-7,16H,1-2H2,(H2,11,14,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2 |
InChI 键 |
BIWPCZXJRBMGSZ-UHFFFAOYSA-L |
规范 SMILES |
C1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])[O-])O.O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


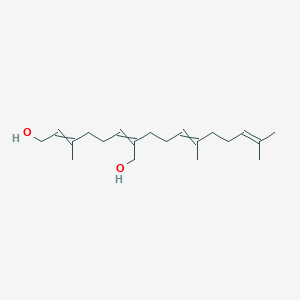
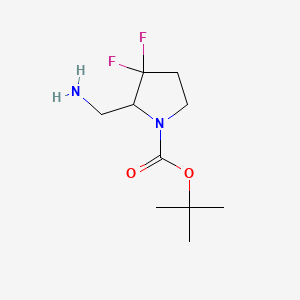
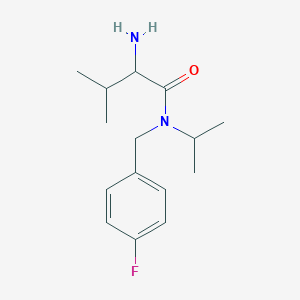
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)
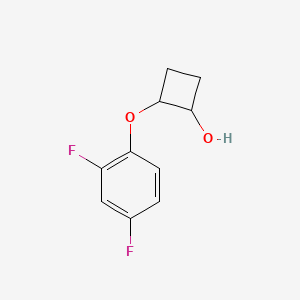
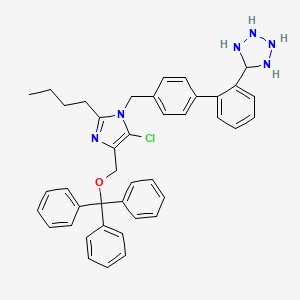
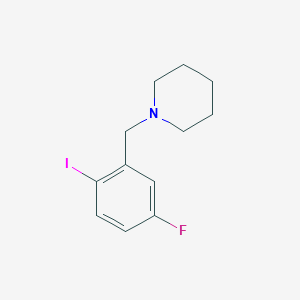
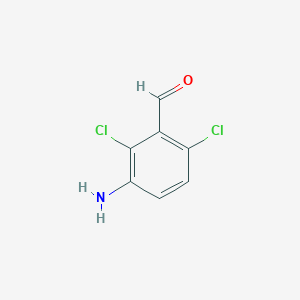
![(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide](/img/structure/B14780767.png)
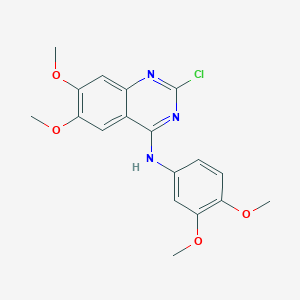
![N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14780772.png)
